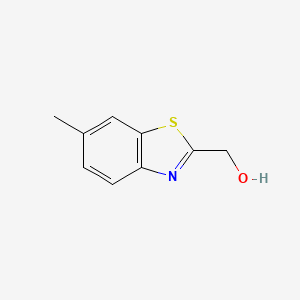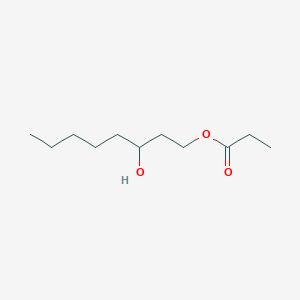
1,3-Octanediol monopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Octanediol monopropionate: is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,3-octanediol, where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Octanediol monopropionate can be synthesized through the esterification of 1,3-octanediol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and advanced separation techniques, such as distillation columns, are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Octanediol monopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1,3-Octanediol.
Substitution: Various ester derivatives.
Scientific Research Applications
1,3-Octanediol monopropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its role in preserving biological samples.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing and antimicrobial properties
Mechanism of Action
The mechanism of action of 1,3-octanediol monopropionate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial activity makes it a valuable preservative in cosmetic and pharmaceutical formulations .
Comparison with Similar Compounds
1,2-Octanediol: Another diol with similar antimicrobial properties but different structural characteristics.
1,3-Propanediol: A shorter-chain diol used in similar applications but with different physical and chemical properties.
1,5-Pentanediol: A diol with a different chain length, affecting its solubility and reactivity.
Uniqueness: 1,3-Octanediol monopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective in formulations requiring both moisturizing and antimicrobial effects .
Properties
CAS No. |
53554-42-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-hydroxyoctyl propanoate |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-10(12)8-9-14-11(13)4-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
QSXZMOSYJGTJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCOC(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


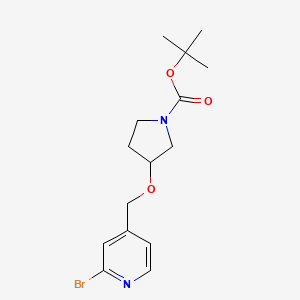

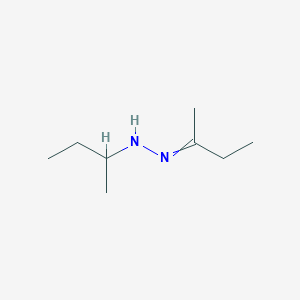
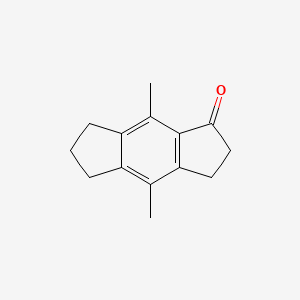
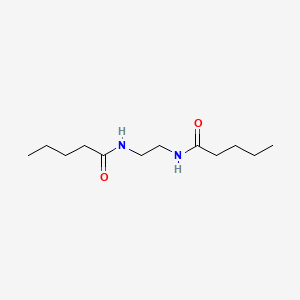
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
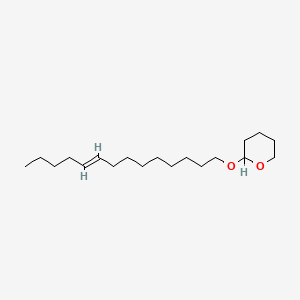
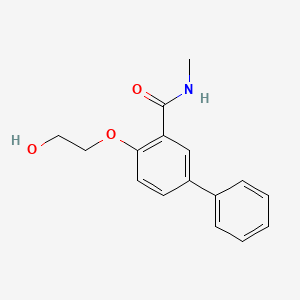
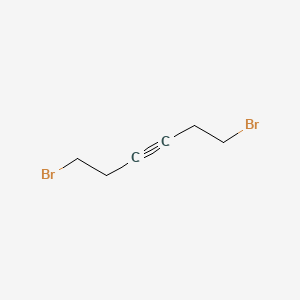
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)


![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
